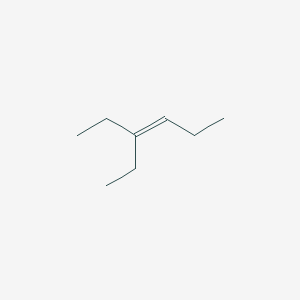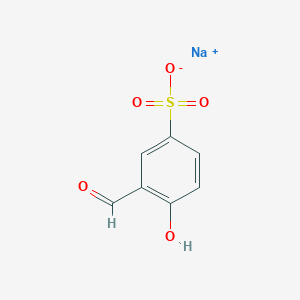
5-磺基水杨醛钠盐
描述
5-Sulfosalicylaldehyde sodium salt, also known as Sodium 3-formyl-4-hydroxybenzenesulfonate, is a chemical compound with the molecular formula C7H5NaO5S . It has an average mass of 224.166 Da and a monoisotopic mass of 223.975540 Da . It is also known by other names such as Benzenesulfonic acid, 3-formyl-4-hydroxy-, sodium salt (1:1), and salicylaldehyde-5-sulfonic acid sodium salt .
Synthesis Analysis
The synthesis of cobalt (II) complexes involves the use of synthesized 5-sulfosalicylaldehyde . This process can be performed in open air, which is a novel approach as previous methods required the reaction to be run under nitrogen .Molecular Structure Analysis
The systematic name for 5-Sulfosalicylaldehyde sodium salt is Sodium 3-formyl-4-hydroxybenzenesulfonate . The SMILES representation is c1cc (c (cc1S (=O) (=O) [O-])C=O)O. [Na+] .科学研究应用
Chemical Intermediate
5-Sulfosalicylaldehyde sodium salt is used as a chemical intermediate in the synthesis of various other compounds . It’s a key component in the production of advanced chemical intermediates, contributing to the development of new materials and technologies .
Spectrophotometric Studies
This compound has been used in spectrophotometric studies, particularly in the investigation of Schiff base complexes . For example, it has been used in the study of the binding of two water-soluble Schiff base complexes of Mn (III) with calf thymus (ct) DNA . The analysis of experimental data from these studies can reveal details such as binding constants, binding modes, and changes in the conformational stability of DNA .
DNA Interaction Studies
5-Sulfosalicylaldehyde sodium salt has been used in the study of DNA interactions . Specifically, it has been used in the investigation of the binding of Schiff base complexes to DNA, which is a key area of research in the development of novel probes for DNA structure determination and new therapeutic reagents .
Development of Therapeutic Reagents
The interaction of Schiff base complexes, which include 5-Sulfosalicylaldehyde sodium salt, with DNA has potential applications in the development of therapeutic reagents . These reagents could be potentially useful in molecular biology and in the design of putative drugs .
Colorimetric Determination Studies
5-Sulfosalicylaldehyde sodium salt has been used in colorimetric determination studies . For example, it has been used in the ratiometric colorimetric determination of coenzyme A using gold nanoparticles .
Synthesis of Schiff Base Ligands
This compound has been used in the synthesis of Schiff base ligands . Specifically, it has been used in the synthesis of the ditopic tetradentate Schiff base ligand N,N’,N",N"‘-tetra(5-sulfosalicylidene)-3,3’-diaminobenzidine (bis-sulfosalophen, BSS) .
安全和危害
作用机制
Target of Action
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a versatile compound that interacts with various targets. It is acidic and can form salts with metal ions . This property allows it to act as a chelating agent, binding to metal ions and altering their chemical behavior.
Mode of Action
The compound’s mode of action is primarily through its ability to form salts with metal ions. This interaction results in the formation of stable complexes, which can influence the behavior of the metal ions . For example, in analytical chemistry, it is often used as a reducing agent or chelating agent .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body .
Action Environment
The action, efficacy, and stability of 5-Sulfosalicylaldehyde sodium salt can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH and the presence of other ions or molecules in the environment.
属性
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfosalicylaldehyde sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper?
A1: The research paper focuses on developing an efficient method for synthesizing 5-sulfosalicylaldehyde sodium salt []. While the abstract doesn't provide details about the specific synthesis method, it highlights the importance of finding efficient synthetic routes for chemical compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



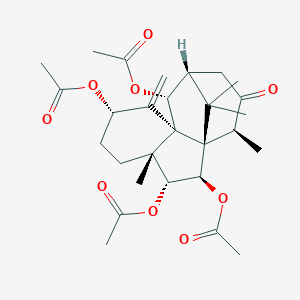
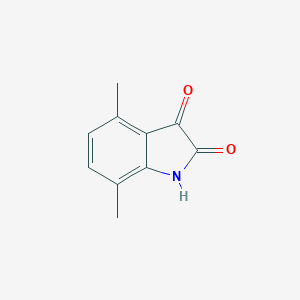
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

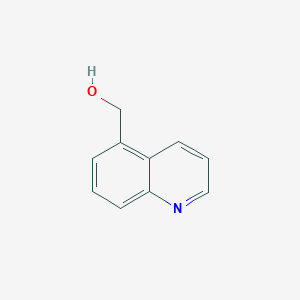
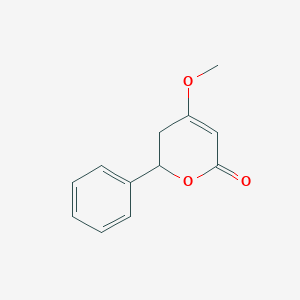
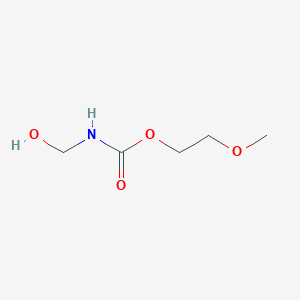
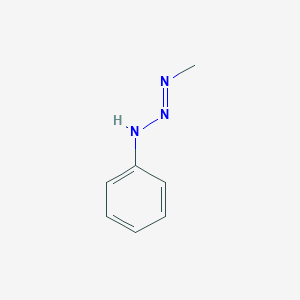

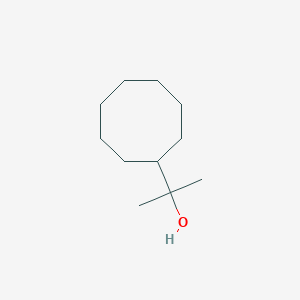

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
